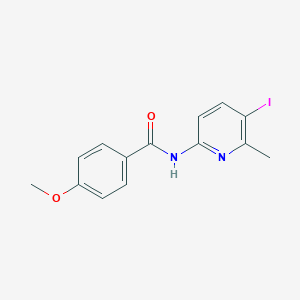

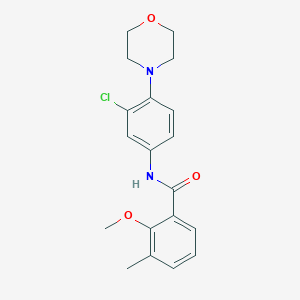

N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-methoxy-3-methyl-benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-Chloro-4-morpholin-4-yl-phenyl)-2-methoxy-3-methyl-benzamide, commonly known as CMH-1, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. CMH-1 is a selective inhibitor of the proteasome, a complex cellular machinery responsible for the degradation of intracellular proteins.

Mécanisme D'action

CMH-1 exerts its biological effects by selectively inhibiting the chymotrypsin-like activity of the proteasome, one of the three proteolytic activities of the proteasome. By inhibiting the proteasome, CMH-1 prevents the degradation of intracellular proteins, leading to the accumulation of misfolded or damaged proteins and ultimately inducing apoptosis or cell death.

Biochemical and Physiological Effects:

CMH-1 has been shown to have a wide range of biochemical and physiological effects, depending on the cell type and disease context. In cancer cells, CMH-1 induces apoptosis by activating the intrinsic apoptotic pathway and inhibiting the anti-apoptotic pathway. In neurodegenerative disorders, CMH-1 reduces the accumulation of misfolded proteins and protects neurons from oxidative stress and inflammation. In autoimmune diseases, CMH-1 suppresses the activation of immune cells and reduces the production of inflammatory cytokines.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of CMH-1 is its high selectivity for the chymotrypsin-like activity of the proteasome, which minimizes off-target effects and toxicity. CMH-1 is also relatively easy to synthesize and purify, making it a cost-effective tool for laboratory experiments. However, CMH-1 has some limitations, including its low solubility in aqueous solutions and its potential to induce cytotoxicity at high concentrations.

Orientations Futures

The potential therapeutic applications of CMH-1 are vast, and there is still much to be explored in terms of its mechanism of action and clinical efficacy. Some future directions for CMH-1 research include:

- Investigating the effects of CMH-1 in combination with other chemotherapeutic agents or targeted therapies in cancer treatment

- Exploring the potential of CMH-1 in treating neurodegenerative disorders, such as Parkinson's and Alzheimer's disease

- Investigating the role of CMH-1 in regulating immune cell function and its potential as a therapeutic target for autoimmune diseases

- Developing more potent and selective proteasome inhibitors based on the structure of CMH-1

- Investigating the potential of CMH-1 as a tool for studying the role of the proteasome in cellular processes and disease pathogenesis.

In conclusion, CMH-1 is a small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its selective inhibition of the proteasome and its wide range of biochemical and physiological effects make it a valuable tool for laboratory experiments and a promising candidate for clinical development.

Méthodes De Synthèse

The synthesis of CMH-1 involves a series of chemical reactions, starting with the condensation of 3-chloro-4-morpholin-4-yl-phenylamine and 2-methoxy-3-methylbenzoyl chloride in the presence of a base. The resulting intermediate is then subjected to a series of purification steps, including crystallization and chromatography, to obtain the final product in high yield and purity.

Applications De Recherche Scientifique

CMH-1 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases. In cancer, CMH-1 has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. In neurodegenerative disorders, CMH-1 has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein and tau, by inhibiting the proteasome-mediated degradation of these proteins. In autoimmune diseases, CMH-1 has been shown to suppress the activation of immune cells by inhibiting the proteasome-mediated degradation of key signaling proteins.

Propriétés

Formule moléculaire |

C19H21ClN2O3 |

|---|---|

Poids moléculaire |

360.8 g/mol |

Nom IUPAC |

N-(3-chloro-4-morpholin-4-ylphenyl)-2-methoxy-3-methylbenzamide |

InChI |

InChI=1S/C19H21ClN2O3/c1-13-4-3-5-15(18(13)24-2)19(23)21-14-6-7-17(16(20)12-14)22-8-10-25-11-9-22/h3-7,12H,8-11H2,1-2H3,(H,21,23) |

Clé InChI |

RWPZHOVOCHFJTH-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl |

SMILES canonique |

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)N3CCOCC3)Cl)OC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

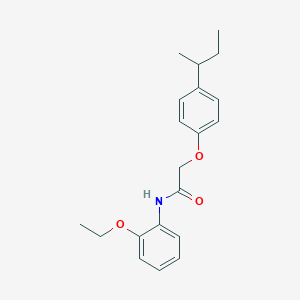

![2-(4-sec-butylphenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B251495.png)

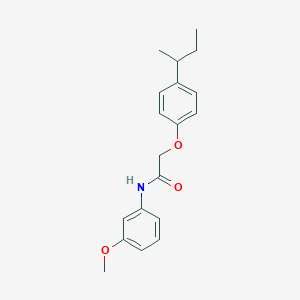

![N-benzyl-2-[4-(butan-2-yl)phenoxy]acetamide](/img/structure/B251497.png)

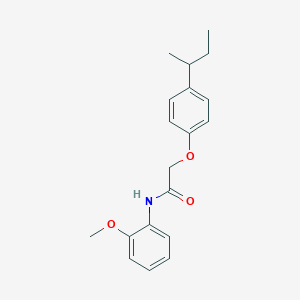

![2-[4-(butan-2-yl)phenoxy]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B251505.png)

![N-[(2,4-difluorophenyl)carbamothioyl]-2,4-dimethylbenzamide](/img/structure/B251508.png)

![N-[3-({[(2,4-dimethylbenzoyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B251509.png)

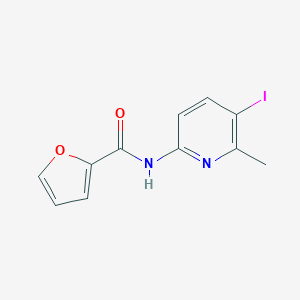

![N-[(5-iodo-6-methylpyridin-2-yl)carbamothioyl]furan-2-carboxamide](/img/structure/B251512.png)